Swertiamarin

Description

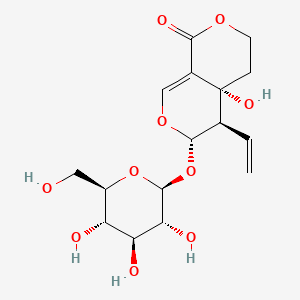

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZWPRKKUGDCR-QBXMEVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169676 | |

| Record name | Swertiamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-39-5 | |

| Record name | Swertiamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertiamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertiamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERTIAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Swertiamarin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiamarin, a seco-iridoid glycoside, is a bitter-tasting compound renowned for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, anti-diabetic, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway from precursor molecules to the final compound, and furnishes detailed experimental protocols for its extraction, isolation, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural product.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Gentianaceae family. Several genera within this family are particularly rich in this compound, making them the primary sources for its extraction and study.

The principal plant sources of this compound include:

-

Enicostemma littorale Blume : This perennial herb is considered one of the most abundant sources of this compound.[1]

-

Swertia chirata Buch.-Ham. ex Wall. : A well-known medicinal plant in traditional Indian medicine, Swertia chirata contains significant amounts of this compound.

-

Gentiana lutea L. : Commonly known as great yellow gentian, the roots of this plant are a notable source of this compound and other bitter compounds.

Other species from the Swertia and Gentiana genera also contain this compound, though often in lower concentrations.

Table 1: Quantitative Yield of this compound from Various Natural Sources

| Plant Species | Part Used | Extraction Method | Yield of this compound | Reference |

| Enicostemma littorale | Whole Plant | Methanol extraction followed by purification | 2.12% (w/w) | [1] |

| Enicostemma littorale | Whole Plant | n-butanol fraction | 7.31% (w/w) | [3] |

| Enicostemma littorale | Whole Plant | Flash Chromatography | 9.85% (w/w) | [4] |

| Enicostemma axillare | Whole Plant | Ethyl acetate extraction | 0.4% (w/w) | [1] |

| Gentiana lutea | Roots | Not specified | 0.21% - 0.45% (w/w) | Not specified in search results |

| Swertia chirata | Aerial Parts | Not specified | Varies, can be a major component | Not specified in search results |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with primary metabolites and proceeds through the seco-iridoid pathway. The pathway can be broadly divided into three main stages: the formation of the universal isoprenoid precursors, the synthesis of the iridoid skeleton, and the subsequent modifications leading to this compound.[1][5]

Formation of Isoprenoid Precursors

The journey to this compound begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two distinct pathways for this purpose:

-

Mevalonate (MVA) Pathway: Occurring in the cytosol.

-

Methylerythritol Phosphate (MEP) Pathway: Taking place in the plastids.

The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), a ten-carbon molecule that serves as the direct precursor for the biosynthesis of monoterpenes, including the seco-iridoids.[1]

Seco-Iridoid Pathway

The seco-iridoid pathway commences with the conversion of GPP to geraniol.[5] While the entire pathway is not yet fully elucidated, several key enzymatic steps have been identified.[1] The proposed pathway involves the following key transformations:

-

Geraniol is hydroxylated to 10-hydroxygeraniol by the enzyme geraniol 10-hydroxylase (G-10H) .[1]

-

Through a series of oxidation, reduction, and cyclization reactions, 10-hydroxygeraniol is converted to loganic acid .

-

Loganic acid is then methylated to form loganin by loganic acid O-methyltransferase (LAMT) .[1]

-

Loganin is subsequently cleaved by secologanin synthase (SLS) to yield secologanin .[1]

-

Secologanin is a critical intermediate that can be further modified. It is proposed that secologanin is converted to sweroside .

-

Finally, sweroside is believed to be converted to This compound , although the specific enzymes catalyzing this final step are yet to be fully characterized.

Diagram 1: this compound Biosynthesis Pathway

References

- 1. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Effective Method for Isolation of Pure this compound from Enicostemma littorale Blume | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Swertiamarin: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a seco-iridoid glycoside, is a prominent bioactive compound predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata.[1][2][3] Traditionally used in Ayurvedic and other folk medicine systems for a variety of ailments, this compound has garnered significant scientific interest for its diverse pharmacological activities.[4][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of this compound, its therapeutic potential, and the underlying molecular mechanisms of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

This compound possesses a range of beneficial properties, including anti-diabetic, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][4][8][9][10] These therapeutic actions are attributed to its ability to modulate various signaling pathways, including Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt.[4][5][7][11] Despite its therapeutic promise, the clinical development of this compound is met with challenges, primarily its low oral bioavailability due to a significant first-pass effect.[4][5][6][7] This guide will delve into these aspects, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate a deeper understanding and further research into this promising natural compound.

Pharmacological Profile of this compound

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects against liver injury induced by various toxins. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress and inflammation.[1][12][13][14][15]

Quantitative Data on Hepatoprotective Effects

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Serum ALT | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant decrease in ALT levels | [13][14] |

| Serum AST | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant decrease in AST levels | [13][14] |

| Serum ALP | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant decrease in ALP levels | [13][14] |

| Malondialdehyde (MDA) | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant decrease in hepatic MDA levels | [13][14] |

| Superoxide Dismutase (SOD) | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant increase in hepatic SOD activity | [13][14] |

| Glutathione (GSH) | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant increase in hepatic GSH levels | [13][14] |

| TNF-α, IL-6, IL-1β | CCl4-induced liver injury in rats | This compound | 50, 100 mg/kg | Significant decrease in pro-inflammatory cytokines | [12] |

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This protocol outlines a common method to evaluate the hepatoprotective effect of this compound.

-

Animal Model: Male Sprague-Dawley rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (25 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Rats are randomly divided into several groups:

-

Normal Control (Vehicle)

-

CCl4 Control (CCl4 + Vehicle)

-

This compound Treatment (CCl4 + this compound at different doses, e.g., 50 and 100 mg/kg)

-

Positive Control (CCl4 + Silymarin)

-

-

Induction of Hepatotoxicity: CCl4 is administered intraperitoneally (i.p.) or orally, typically mixed with olive oil, to induce liver damage. The administration can be acute (single dose) or chronic (multiple doses over weeks).

-

Treatment: this compound is administered orally (p.o.) daily for the duration of the experiment.

-

Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissues are collected.

-

Biochemical Analysis: Serum is separated to measure liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

-

Oxidative Stress Markers: Liver homogenates are prepared to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammation.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test.

Signaling Pathways in Hepatoprotection

This compound exerts its hepatoprotective effects by modulating key signaling pathways. A primary mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[5][12][13][14][15] It also inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][12] Furthermore, this compound can modulate the TGF-β1/α-SMA pathway to prevent liver fibrosis and the PI3K/Akt pathway to inhibit apoptosis.[12]

Caption: Hepatoprotective mechanisms of this compound.

Anti-Diabetic Activity

This compound has shown considerable potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.[16][17] Its anti-diabetic effects are mediated through multiple mechanisms, including enhanced glucose uptake and modulation of key metabolic pathways.[4][18][19]

Quantitative Data on Anti-Diabetic Effects

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Blood Glucose | Streptozotocin (STZ)-induced diabetic rats | This compound | 25, 50 mg/kg | Significant reduction in blood glucose levels | [4] |

| Serum Insulin | STZ-induced diabetic rats | This compound | 25, 50 mg/kg | Restoration of serum insulin levels | [4] |

| Glucose Uptake | HepG2 cells | This compound | - | Increased glucose consumption | [4] |

| PPAR-γ expression | 3T3-L1 adipocytes | Gentianine (metabolite) | - | Upregulation of PPAR-γ gene expression | [16] |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Induction of Diabetes: After an overnight fast, rats are injected intraperitoneally with a single dose of STZ (e.g., 40-60 mg/kg) dissolved in citrate buffer (pH 4.5).

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Treatment: Diabetic rats are treated with oral doses of this compound daily for a specified period (e.g., 28 days).

-

Monitoring: Body weight and blood glucose levels are monitored regularly.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be performed to assess glucose tolerance.

-

Biochemical Analysis: Serum is analyzed for insulin, triglycerides, total cholesterol, and other relevant metabolic parameters.

-

Histopathology: The pancreas may be examined histologically for islet cell integrity.

Signaling Pathways in Anti-Diabetic Action

The anti-diabetic properties of this compound are attributed to its influence on several signaling pathways. It enhances glucose uptake by activating the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell membrane.[4][18][19] this compound and its active metabolite, gentianine, also upregulate the expression of PPAR-γ, a key regulator of glucose metabolism and insulin sensitivity.[4][16] Furthermore, it can modulate lipid metabolism by affecting enzymes like HMG-CoA reductase.[4][18]

Caption: Anti-diabetic mechanisms of this compound.

Anti-Inflammatory and Immunomodulatory Activity

This compound exhibits potent anti-inflammatory and immunomodulatory effects, which are central to many of its therapeutic properties.[1][20][21] It can suppress the production of pro-inflammatory mediators and modulate immune cell responses.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Paw Edema | Carrageenan-induced paw edema in rats | This compound | 2, 5, 10 mg/kg | Dose-dependent reduction in paw edema | [1] |

| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | This compound | - | Inhibition of TNF-α, IL-6, and IL-1β production | [22] |

| NF-κB Activation | - | This compound | - | Inhibition of NF-κB nuclear translocation | [23] |

| p38 MAPK Phosphorylation | - | This compound | - | Dose-dependent inhibition of p38 MAPK phosphorylation | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Treatment: Animals are pre-treated with oral doses of this compound or a vehicle one hour before carrageenan injection.

-

Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated by its ability to inhibit key inflammatory signaling pathways. It has been shown to suppress the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thus inhibiting the nuclear translocation of NF-κB.[20][23] this compound also targets the MAPK signaling pathway, particularly by inhibiting the phosphorylation of p38 MAPK.[1] Additionally, it can directly bind to and inhibit AKT, further downstream suppressing inflammatory signaling.[24]

Caption: Anti-inflammatory mechanisms of this compound.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent with potential applications in neurodegenerative diseases like Parkinson's disease.[22][23] Its neuroprotective effects are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][25]

Quantitative Data on Neuroprotective Effects

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Dopaminergic Neuron Loss | Rotenone-induced mouse model of Parkinson's disease | This compound | 100 mg/kg (i.p.) | Mitigated the loss of dopaminergic neurons | |

| α-Synuclein Overexpression | Rotenone-induced mouse model of Parkinson's disease | This compound | 100 mg/kg (i.p.) | Alleviated α-synuclein overexpression | |

| Microglial Activation | Rotenone-induced mouse model of Parkinson's disease | This compound | 100 mg/kg (i.p.) | Suppressed microglial and astroglial activation | |

| Pro-inflammatory Cytokines | LPS-induced C6 glial cells | This compound | - | Significant reduction in IL-6, TNF-α, and IL-1β levels |

Experimental Protocol: Rotenone-Induced Mouse Model of Parkinson's Disease

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Parkinson's Disease: Rotenone is administered intrastriatally to induce neurodegeneration.

-

Treatment: this compound is administered intraperitoneally daily.

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod test and pole test.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and for Iba1 and GFAP to assess microglial and astroglial activation, respectively.

-

Western Blot Analysis: Brain tissue homogenates are analyzed for the expression of α-synuclein and other relevant proteins.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines in the brain are measured using ELISA.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the inhibition of neuroinflammation by suppressing the TLR4/NF-κB signaling pathway.[20][25][26] It also activates the Nrf2/HO-1 pathway to combat oxidative stress and upregulates anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins like Bax.[4][25]

Caption: Neuroprotective mechanisms of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, but its oral bioavailability is low.[4][5][6][7] This is primarily attributed to a significant first-pass metabolism in the liver.[4][5][6][7]

Pharmacokinetic Parameters of this compound in Rats

| Dose | Bioavailability | Tmax | t1/2 | Reference |

| 50 mg/kg | 8.0% | ~1 hr | ~1.3 hr | [4][16] |

| 100 mg/kg | 6.7% | - | - | [4] |

| 150 mg/kg | 6.2% | - | - | [4] |

Toxicology

Acute and subchronic toxicity studies in rats have indicated that this compound has a wide safety margin.[1][27] In an acute toxicity study, oral doses up to 2000 mg/kg did not produce any significant toxicity or mortality.[1] Subchronic studies also showed no significant changes in hematological and biochemical parameters.[5]

Experimental Workflow: Isolation and Pharmacological Screening

The following diagram illustrates a general workflow for the isolation of this compound from plant material and its subsequent pharmacological evaluation.

Caption: General workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural compound with a wide spectrum of pharmacological activities, holding significant therapeutic potential for various diseases, including liver disorders, diabetes, inflammatory conditions, and neurodegenerative diseases. Its mechanisms of action are well-documented to involve the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and metabolism.

While preclinical studies have consistently demonstrated its efficacy, the major hurdle for its clinical translation remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance its bioavailability and therapeutic efficacy. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and bioavailable derivatives. Rigorous, well-designed clinical trials are imperative to validate the therapeutic potential of this compound in human subjects and to establish its safety and optimal dosage for various conditions. Continued investigation into the molecular targets and signaling pathways of this compound will further elucidate its therapeutic mechanisms and may uncover new applications for this versatile natural product.

References

- 1. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review [ouci.dntb.gov.ua]

- 7. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry, Pharmacology and Therapeutic Potential of this compound - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Hepatoprotective Effect of this compound on Carbon Tetrachloride-Induced Hepatotoxicity via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. scispace.com [scispace.com]

- 16. Anti-diabetic activity of this compound is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Molecular Targets of this compound and its Derivatives Confer Anti- Diabetic and Anti-Hyperlipidemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

- 20. Network pharmacology analysis and animal experiment validation of inflammation inhibition by this compound in treating Ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Neuroprotective Effect of this compound in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A natural AKT inhibitor this compound targets AKT-PH domain, inhibits downstream signaling, and alleviates inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Acute and Subchronic Toxicity Studies of this compound A lead Compound Isolated from Enicostemma Littorale .blume in wistar rats – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to the Physicochemical Properties and Structural Elucidation of Swertiamarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and structural elucidation of Swertiamarin, a seco-iridoid glycoside of significant interest in the pharmaceutical sciences. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties of this compound

This compound is a seco-iridoid glycoside predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata.[1][2] It presents as slightly pale yellow or lamellar crystals.[1][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₀ | [1][3] |

| Molecular Weight | 374.34 g/mol | [3][4] |

| Appearance | Slightly pale yellow crystals / Lamellar crystals | [1][3] |

| Melting Point | 113–114 °C | [1][3] |

| Boiling Point | 649.3 ± 55.0 °C (Predicted) | [1] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 11.56 ± 0.60 (Predicted) | [1] |

| UV λmax | 236.8 nm (in Methanol) | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][3][5] Slightly soluble in water.[3] Insoluble in Chloroform and Petroleum ether.[3] | [1][3][5] |

Structural Elucidation of this compound

The structural characterization of this compound has been extensively performed using various spectroscopic techniques.[1] The data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) have been pivotal in confirming its molecular structure.

A detailed compilation of the spectroscopic data for this compound is provided in Table 2.

| Spectroscopic Technique | Key Data and Interpretations |

| UV-Vis (Methanol) | λmax: 236.8 nm.[1] |

| FT-IR (KBr) | 3450 cm⁻¹ (-OH), 1750 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1390 to 860 cm⁻¹ (C-O).[1] |

| ¹H NMR (DMSO, 400 MHz) | δ 7.63 (1H, s, H-3), δ 5.72 (1H, d, 2 Hz, H-1), δ 5.42 (1H, m, H-8), δ 5.36 (1H, dd, 16.3 Hz, 2.5 Hz, H-10β), δ 5.30 (1H, dd, 9.2 Hz, 2.5 Hz, H-10α), δ 4.63 (1H, d, 7 Hz, H-1ʹ).[1] |

| ¹³C NMR (DMSO, 100 MHz) | δ 167.9 (C=O), δ 154.7 (C-3), δ 133.8 (C-8), δ 121.2 (C-10), δ 108.9 (C-4), δ 100.2 (C-1'), δ 77.8 (C-3'), δ 74.4 (C-2'), δ 65.9 (C-7), δ 64.3 (C-5), δ 62.6 (C-6'), δ 33.8 (C-6).[1] |

| ESI-MS (m/z) | 375 [M+1]⁺, 397 [M+Na]⁺, 413 [M+K]⁺.[1] |

The following section details the methodologies employed for the isolation and structural elucidation of this compound.

2.2.1. Isolation of this compound

A common method for isolating this compound from plant material, such as Enicostemma littorale, involves the following steps:[1][2]

-

Extraction: The powdered plant material is defatted with petroleum ether.[2] Subsequently, it is subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol.[1]

-

Fractionation: The methanol extract, upon treatment with diethyl ether, yields a precipitate rich in this compound.[2]

-

Column Chromatography: The precipitate is then subjected to column chromatography over silica gel.[2] Elution is typically performed with a gradient of ethyl acetate in petroleum ether, followed by increasing concentrations of methanol in ethyl acetate.[2]

-

Monitoring and Purification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[2] Those containing this compound are pooled, concentrated, and the compound is purified by recrystallization.[2]

2.2.2. Spectroscopic Analyses

-

UV-Vis Spectroscopy: The UV absorption spectrum of the isolated this compound is recorded in methanol using a UV-Vis spectrophotometer to determine its maximum absorbance wavelength (λmax).[1][2][6]

-

FT-IR Spectroscopy: The IR spectrum is recorded using an FT-IR spectrophotometer. The sample is typically prepared as a KBr (Potassium Bromide) pellet.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically at 400 MHz for proton and 100 MHz for carbon.[1] Deuterated solvents like DMSO-d₆ are used to dissolve the sample.[1]

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.[1]

2.2.3. Chromatographic Analysis for Purity Assessment

-

Thin-Layer Chromatography (TLC): The purity of the isolated compound is assessed by TLC on silica gel plates using a solvent system such as ethyl acetate:methanol:water (7.7:1.5:0.5).[2] The spot is visualized under UV light.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to confirm the purity of this compound. A reversed-phase C18 column is commonly used with a mobile phase gradient.[7] Detection is typically carried out using a PDA detector at the λmax of this compound.[8]

Biosynthesis and Experimental Workflow

The biosynthesis of this compound is proposed to occur via the mevalonate or non-mevalonate pathways, leading to the formation of the seco-iridoid backbone.[1][9][10] The general experimental workflow for the isolation and characterization of this compound follows a systematic progression from extraction to spectroscopic analysis.

References

- 1. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. This compound | C16H22O10 | CID 442435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Swertiamarin: Discovery, Traditional Use, and Modern Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin is a naturally occurring secoiridoid glycoside that has garnered significant interest in the scientific community for its wide array of pharmacological properties.[1][2] Primarily isolated from plants of the Gentianaceae family, it is a key bioactive component responsible for the therapeutic effects of various traditional medicinal preparations.[3][4] Historically, plants containing this compound have been used for centuries in systems like Ayurveda, Traditional Chinese Medicine (TCM), and Tibetan medicine to treat ailments such as fever, diabetes, liver disorders, and inflammatory conditions.[3][4][5]

This technical guide provides an in-depth overview of the discovery of this compound, its historical context in traditional medicine, modern isolation protocols, and the molecular mechanisms underlying its therapeutic potential.

Discovery and Natural Occurrence

This compound is predominantly found in the genera Swertia and Enicostemma within the Gentianaceae family.[1][3] Notable plant sources include Swertia chirayita, Enicostemma littorale (also known as Enicostemma axillare), Gentiana macrophylla, and Gentiana scabra.[6][7] The compound is a major contributor to the characteristic bitter taste of these medicinal plants.[1] Its discovery is rooted in the phytochemical analysis of these traditionally used herbs.

Use in Traditional Medicine

The application of this compound-containing plants is well-documented in various traditional healing systems.

-

Ayurveda: In Ayurvedic medicine, the herb Enicostemma littorale, known as "Nagajihva" or "Mamejawa," is traditionally used to treat diabetes, rheumatism, stomach ulcers, swelling, and insect poisoning.[6][8] Different parts of the plant are utilized for specific ailments; for instance, the roots are used for malaria and skin diseases, while the leaves are reported to have hypoglycemic and hepatoprotective effects.[6]

-

Traditional Chinese Medicine (TCM) and Tibetan Medicine: In these systems, various Gentiana and Swertia species are employed for their bitter and cold properties to clear heat, dry dampness, and treat conditions like fever, liver disorders, and inflammatory diseases.[3][9]

Isolation and Purification: Experimental Protocols

The extraction and purification of this compound are critical for research and development. Various methods have been established, ranging from conventional techniques to more rapid and efficient protocols.

Protocol 1: Conventional Soxhlet Extraction

This method was reported by Jaishree et al. for isolating this compound from Enicostemma littorale.[6]

-

Preparation: 250 g of powdered whole plant material of Enicostemma axillare is prepared.

-

Successive Extraction: The powder is successively extracted in a Soxhlet apparatus for 18-20 hours with 1.5 liters of each of the following solvents in order: petroleum ether, chloroform, ethyl acetate, and methanol.[6]

-

Concentration: The extracts are then concentrated and dried under reduced pressure at a controlled temperature.[6]

-

Chromatography: The resulting brown, semisolid ethyl acetate extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted first with ethyl acetate, followed by a mixture of ethyl acetate and methanol. A specific elution with chloroform:methanol (9:1) yields pure this compound.[6]

Protocol 2: Rapid Cold Maceration and Column Chromatography

This improved method provides a higher yield compared to conventional approaches.[6][8][10]

-

Preparation: 25 g of powdered plant material (Enicostemma littorale) is defatted with petroleum ether (60–80°C).[8]

-

Extraction: The defatted material is extracted via cold maceration with methanol (4 x 200 mL).[8] The completion of the extraction is monitored by TLC analysis.[10]

-

Concentration and Precipitation: The filtered methanolic extract is concentrated to approximately 50 mL under vacuum. This concentrate is then treated with cold diethyl ether, which causes the this compound to precipitate.[8][10]

-

Column Chromatography: The precipitate is collected and loaded onto a silica gel (230-400 mesh) chromatography column.

-

Gradient Elution: The column is eluted using a gradient solvent system, starting with chloroform and gradually increasing the proportion of methanol (from 0% to 5.9%).[10] Fractions are collected and monitored by TLC using a solvent system of chloroform:methanol (8.5:1.5 v/v).[10]

-

Purification: Fractions containing pure this compound are pooled, concentrated, and the compound is often recrystallized to achieve high purity.

Below is a generalized workflow for the isolation process.

Quantitative Data Summary

The efficiency of isolation and the effective dosages for pharmacological activity are critical parameters for drug development.

Table 1: Comparison of this compound Isolation Methods and Yields

| Plant Source | Extraction Method | Reported Yield (% w/w) | Purity | Reference |

|---|---|---|---|---|

| Enicostemma littorale | Conventional Soxhlet | 0.4% | - | [6] |

| Enicostemma littorale | Rapid Maceration/Precipitation | ~2.0% (Five times higher than conventional) | - | [6] |

| Enicostemma axillare | - | 0.4% | - | [11] |

| Enicostemma littorale | - | 2.12% | - | [11] |

| Enicostemma littorale | Cold Maceration & Column Chromatography | 7.3% | 97.5% (by HPLC) |[7][10] |

Table 2: Summary of Pharmacological Dosing and Efficacy in Preclinical Models

| Condition / Model | Species | Dosage | Key Outcomes | Reference |

|---|---|---|---|---|

| Myocardial Infarction | Rat | 20 and 40 mg/kg (7 days) | Reduced levels of TNF-α and IL-6. | [5] |

| Nonalcoholic Fatty Liver Disease | Fructose-fed Mice | 25, 50, and 100 mg/kg | Decreased serum triglycerides, glucose, AST, and ALT. | [4] |

| Hypercholesterolemia | Rat | 50 and 75 mg/kg (7 days) | Lipid-lowering effect observed. | [12] |

| Liver Toxicity | CCl₄-induced Rats | 100 and 200 mg/kg (8 weeks) | Hepatoprotective effects via Nrf2/HO-1 pathway. | [12] |

| Arthritis | Adjuvant-induced Rats | 2, 5, and 10 mg/kg (2 weeks) | Prevented bone erosion. | [12] |

| Osteoblast Proliferation | In-vitro | 10-50 µg/mL (48 h) | Regulated pro-inflammatory cytokines and promoted cell proliferation. |[12] |

Pharmacological Mechanisms and Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple key cellular signaling pathways. Its diverse activities include antioxidant, anti-inflammatory, hepatoprotective, and anti-diabetic actions.[1][3]

Antioxidant and Hepatoprotective Effects

This compound protects cells from oxidative stress, a key factor in liver damage. It achieves this primarily by activating the Nrf2/HO-1 signaling pathway.[3][12]

-

Mechanism: this compound promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, and CAT.[3][5] This enzymatic cascade neutralizes reactive oxygen species (ROS), thus protecting hepatocytes from damage.[4]

Anti-inflammatory Effects

Chronic inflammation underlies many diseases. This compound demonstrates potent anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[3][12]

-

Mechanism: In the presence of inflammatory stimuli, the inhibitor IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound can inhibit the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the expression of these inflammatory mediators.[3]

Anti-Diabetic Effects

This compound and its metabolite, gentianine, exhibit anti-diabetic properties by modulating pathways related to glucose metabolism and insulin sensitivity, such as the PI3K/Akt and PPAR-γ pathways.[3] Treatment with this compound can enhance glucose consumption, promote islet regeneration, and improve insulin sensitivity.[3] Its active metabolite, gentianine, upregulates the expression of PPAR-γ and GLUT-4, key targets in diabetes management.[3]

References

- 1. dovepress.com [dovepress.com]

- 2. Chemistry, Pharmacology and Therapeutic Potential of this compound - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Effective Method for Isolation of Pure this compound from Enicostemma littorale Blume | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. iglobaljournal.com [iglobaljournal.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Screening of Swertiamarin for Novel Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, has a long history of use in traditional medicine.[1][2][3] Modern pharmacological research is increasingly validating its therapeutic potential across a spectrum of diseases.[2][3][4] This technical guide provides an in-depth overview of the preliminary in vitro screening of this compound for various novel therapeutic effects, including its anti-inflammatory, immunomodulatory, hepatoprotective, neuroprotective, and anti-diabetic properties. The document details experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro models.[1][2][5] These effects are primarily attributed to its ability to modulate the expression of key inflammatory mediators and regulate immune cell responses.

Data Presentation

| Therapeutic Effect | Experimental Model | Key Parameters Measured | This compound Concentration | Observed Effect | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 mRNA and protein expression | Not specified | Ameliorated expression of proinflammatory cytokines | [1] |

| Immunomodulatory | Concanavalin A (Con A)-induced splenocytes | IFN-γ, IL-10, IL-4 mRNA and protein expression | Not specified | Modulated expression, favoring a Th2-mediated response | [1] |

| Free Radical Scavenging | Phytohemagglutinin (PHA)-induced neutrophils | Free radical release | Not specified | Significant inhibition of free radical release (P ≤ 0.05) | [1] |

| Anti-inflammatory | Not specified | AKT-PH domain binding | Not specified | Inhibits AKT-PH domain binding to suppress p-AKT activation | [6][7][8] |

| Anti-inflammatory | Not specified | p38 MAPK, PI3K-AKT pathways | Not specified | Modulates both pathways to decrease IL-1, IL-6, and PGE2 | [6][8] |

Experimental Protocols

1.2.1. In Vitro Anti-inflammatory Assay in LPS-Induced Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 2 hours.

-

Induction of Inflammation: Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

Cytokine Analysis:

-

ELISA: The cell culture supernatant is collected to quantify the protein levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

qRT-PCR: Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as GAPDH.

-

-

Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the LPS-only treated control group.

Visualization

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Hepatoprotective Effects

This compound has shown protective effects against liver injury in vitro by mitigating oxidative stress and apoptosis.[6][9][10]

Data Presentation

| Therapeutic Effect | Experimental Model | Key Parameters Measured | This compound Concentration | Observed Effect | Reference |

| Hepatoprotective | Acetaminophen (APAP)-induced L-O2 hepatocytes | Apoptosis | Not specified | Reduced apoptosis | [9][10] |

| Antioxidant | APAP-induced L-O2 hepatocytes | Oxidative stress markers (MDA, SOD, GSH) | Not specified | Inhibited lipid peroxidation and restored antioxidant enzymes | [10] |

| Hepatoprotective | Arachidonic acid-induced HepG2 cells | Reactive Oxygen Species (ROS) Production | 20 µM | Reduced ROS production by up to 60% | [11] |

Experimental Protocols

2.2.1. In Vitro Hepatotoxicity Assay using APAP-induced L-O2 Cells

This protocol describes the method to evaluate the hepatoprotective effect of this compound against acetaminophen (APAP)-induced toxicity in human liver cells (L-O2).

-

Cell Culture: L-O2 hepatocytes are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of this compound for a specified period.

-

Induction of Hepatotoxicity: APAP is added to the wells to induce liver cell injury, and the plates are incubated for another 24 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is calculated as a percentage of the control group.

-

Measurement of Oxidative Stress Markers:

-

Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels in the cell lysate are measured using a commercial kit to assess lipid peroxidation.

-

Antioxidant Enzymes (SOD, GSH): The activities of superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) are determined using commercial assay kits.

-

-

Apoptosis Assay: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis.

Visualization

Caption: Hepatoprotective mechanism of this compound via the Nrf-2/NF-κB pathway.

Caption: Workflow for in vitro hepatoprotective screening of this compound.

Neuroprotective Effects

In vitro studies suggest that this compound possesses neuroprotective properties, potentially by inhibiting neuroinflammation and protecting against ischemia-reperfusion injury.[9][12][13]

Data Presentation

| Therapeutic Effect | Experimental Model | Key Parameters Measured | This compound Concentration | Observed Effect | Reference |

| Neuroprotection | Oxygen-glucose deprivation/reoxygenation (OGDR) in SH-SY5Y cells | Cell viability, ROS production, apoptosis | 30, 60, 120 µM | Attenuated OGDR-induced injury, reduced ROS, and suppressed apoptosis | [12][13] |

| Anti-neuroinflammatory | Lipopolysaccharide (LPS)-induced microglial activation | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | 10–100 µg/mL | Significantly reduced cytokine levels | [9] |

Experimental Protocols

3.2.1. In Vitro Neuroprotection Assay using OGDR Model in SH-SY5Y Cells

This protocol details the procedure for assessing the neuroprotective effects of this compound in an in vitro model of cerebral ischemia-reperfusion injury.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Cells are pre-treated with this compound (30, 60, 120 µM) for 2 hours before inducing OGDR.[12]

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specific duration (e.g., 4 hours) to induce ischemic conditions.

-

Reoxygenation: Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.

-

Assessment of Neuroprotection:

-

Cell Viability: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay.

-

ROS Production: Intracellular reactive oxygen species (ROS) levels are measured using 2',7'-dichlorofluorescein diacetate (DCFH-DA) staining and flow cytometry.

-

Apoptosis: Neuronal apoptosis is evaluated by Annexin V-FITC and PI staining followed by flow cytometry.

-

Western Blot Analysis: Protein expression levels of TLR4, MyD88, NF-κB p65, and PARP1 are determined by Western blot to investigate the underlying signaling pathway.[12][13]

-

Visualization

Caption: Neuroprotective mechanism of this compound via the TLR4/PARP1/NF-κB pathway.

Caption: Workflow for in vitro neuroprotective screening of this compound.

Anti-diabetic Effects

This compound and its analogues have been investigated for their potential in managing diabetes, with studies showing effects on glucose uptake and insulin secretion.[14][15]

Data Presentation

| Therapeutic Effect | Experimental Model | Key Parameters Measured | This compound Concentration | Observed Effect | Reference |

| Anti-diabetic | NIT-1 cell line | Glucose uptake and insulin secretion | Not specified | Analogues showed better effects than this compound | [14][15] |

| Anti-diabetic | In vitro α-amylase inhibition assay | α-amylase inhibition | Not specified | Combination with quercetin showed high inhibition | [16] |

| Adipogenesis | 3T3-L1 cells | mRNA expression of PPAR-γ, GLUT-4, adiponectin | Not specified | No significant effect on adipogenesis or PPAR-γ/GLUT-4 expression; significant increase in adiponectin mRNA | [17] |

Experimental Protocols

4.2.1. In Vitro Glucose Uptake Assay in NIT-1 Cells

This protocol is for measuring the effect of this compound on glucose uptake in pancreatic beta cells.

-

Cell Culture: NIT-1 pancreatic β-cells are cultured in DMEM containing high glucose, supplemented with 10% FBS.

-

Treatment: Cells are seeded in 24-well plates. Before the assay, they are serum-starved for 3 hours in Krebs-Ringer bicarbonate (KRB) buffer. Then, they are treated with this compound or its analogues for a specified time.

-

Glucose Uptake Measurement:

-

The treatment solution is replaced with KRB buffer containing 2-NBDG (a fluorescent glucose analog) and the test compounds.

-

After incubation (e.g., 30 minutes), the uptake is stopped by washing the cells with ice-cold PBS.

-

The fluorescence intensity of the cell lysate is measured using a fluorescence microplate reader (excitation/emission ~485/535 nm).

-

-

Data Analysis: Glucose uptake is calculated relative to the untreated control cells.

4.2.2. In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of this compound on the α-amylase enzyme, which is involved in carbohydrate digestion.

-

Reaction Mixture: The reaction mixture consists of a sodium phosphate buffer, a solution of α-amylase, and the test compound (this compound).

-

Incubation: The mixture is pre-incubated at 37°C for 20 minutes.

-

Substrate Addition: A starch solution is added to start the enzymatic reaction, and the mixture is incubated for a further 15 minutes.

-

Stopping the Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

-

Absorbance Measurement: After cooling, the absorbance is measured at 540 nm. Acarbose is used as a positive control.

-

Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Visualization

Caption: Proposed mechanism of this compound analogues on insulin secretion.

Caption: Workflow for in vitro α-amylase inhibition assay.

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted therapeutic potential of this compound. Its demonstrated anti-inflammatory, hepatoprotective, neuroprotective, and anti-diabetic effects warrant further investigation. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers to design and conduct advanced preclinical studies. Future research should focus on elucidating the precise molecular targets, optimizing dose-responses, and eventually translating these promising in vitro findings into in vivo models and potential clinical applications.

References

- 1. In vivo and in vitro immunomodulatory potential of this compound isolated from Enicostema axillare (Lam.) A. Raynal that acts as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry, Pharmacology and Therapeutic Potential of this compound - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. acu.edu.in [acu.edu.in]

- 17. Anti-diabetic activity of this compound is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Swertiamarin: A Technical Guide to Its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata, has garnered significant attention for its diverse pharmacological activities.[1][2] These activities, which include anti-inflammatory, anti-diabetic, and hepatoprotective effects, are attributed not only to the parent molecule but also to its degradation and metabolic products.[1][2] Understanding the stability of this compound and the identity of its degradation products is crucial for the development of stable pharmaceutical formulations and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation pathways, and the analytical methodologies for its characterization.

Physicochemical Properties of this compound

This compound is a bitter-tasting, amorphous powder with the molecular formula C₁₆H₂₂O₁₀ and a molecular weight of 374.34 g/mol .[3] It is highly soluble in water and can be recrystallized in methanol.[3] Its structure contains a secoiridoid backbone with a vinyl group and a glucose moiety attached via a glycosidic linkage.

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5]

Data Presentation: Stability of this compound under Forced Degradation Conditions

While comprehensive quantitative kinetic data is limited in the public domain, forced degradation studies provide valuable insights into the stability of this compound. The following table summarizes the observed stability of this compound under various stress conditions.

| Stress Condition | Methodology | Observation | Reference |

| Acidic Hydrolysis | HPTLC | Stable | [6] |

| Alkaline Hydrolysis | HPTLC | Significant degradation | [6] |

| Thermal Degradation | HPTLC | Relatively stable | [6] |

| Hot Extraction | HPLC-PDA | Lower yield in hot water and methanol extracts compared to cold extraction, suggesting some degradation. | [7] |

| Photodegradation | Not explicitly reported in forced degradation studies. | Further investigation is required. |

Degradation Products and Pathways

The degradation of this compound, both in vivo and under certain chemical conditions, leads to the formation of several bioactive compounds. The primary degradation pathway involves the hydrolysis of the glycosidic bond, followed by further molecular rearrangements.

Key Degradation Products

-

Erythrocentaurin: A major metabolite formed through the hydrolysis of the glycosidic bond of this compound by β-glucosidase to its aglycone, which then readily converts to erythrocentaurin.[3][8]

-

Gentianine: An alkaloid metabolite that is also formed from the aglycone of this compound.[9][10] It is considered an active metabolite contributing to the anti-diabetic effects of this compound.[11]

-

Gentiandiol: A further metabolite of gentianine, formed in the liver.[12]

-

Heat-Transformed Products (HTPS): A complex mixture of compounds formed upon heating this compound. These products have shown potent hepatoprotective effects.[13]

Degradation Pathway

The degradation of this compound is initiated by the cleavage of the glucose molecule. The resulting unstable aglycone undergoes further transformations to yield stable degradation products.

Experimental Protocols

Accurate assessment of this compound stability and its degradation products requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are commonly employed techniques.

Forced Degradation Study Protocol (as per ICH guidelines)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[4][5]

Methodology Details:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Acid Hydrolysis: Treat the this compound solution with an equal volume of an acid (e.g., 0.1 M HCl) and keep it at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

-

Alkaline Hydrolysis: Treat the this compound solution with an equal volume of a base (e.g., 0.1 M NaOH) at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound or its solution to dry heat at a high temperature (e.g., 80°C) for a specific duration.

-

Photolytic Degradation: Expose the this compound solution to UV and fluorescent light according to ICH Q1B guidelines.[14]

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples using a validated stability-indicating method like HPLC or UPLC-MS/MS to quantify the remaining this compound and detect the formation of degradation products.

HPLC-PDA Method for this compound Quantification

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of methanol and water. A common isocratic system is methanol:water (30:70 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector at 238 nm.[7]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C).

UPLC-QTOF-MS/MS for Degradation Product Identification

-

Column: UPLC C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3-0.5 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.

-

Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation patterns of the parent drug and its degradation products.[8]

Signaling Pathways and Biological Activity of Degradation Products

The degradation products of this compound are not merely inactive byproducts; they possess significant biological activities and modulate various signaling pathways.

Gentianine

Gentianine has been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of adipogenesis and glucose metabolism, which contributes to the anti-diabetic effects of this compound.[10][11] It has also been reported to inhibit the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome pathway, suggesting anti-inflammatory properties.

This compound and Heat-Transformed Products (HTPS)

Both this compound and its heat-transformed products have been demonstrated to exert hepatoprotective effects by modulating the Nrf2/NF-κB signaling pathway.[13] They can activate the antioxidant response element (ARE) through the nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.

Conclusion

This compound is a pharmacologically active secoiridoid glycoside that exhibits instability under certain conditions, particularly alkaline pH and heat. Its degradation leads to the formation of several bioactive compounds, including erythrocentaurin, gentianine, and heat-transformed products, which contribute to its overall therapeutic effects. A thorough understanding of the stability profile and degradation pathways of this compound is paramount for the development of stable and effective drug formulations. The use of validated stability-indicating analytical methods, such as HPLC and UPLC-QTOF-MS, is essential for the quality control of this compound-containing products and for further research into its complex pharmacology. This guide provides a foundational understanding for researchers and drug development professionals working with this promising natural compound.

References

- 1. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. dovepress.com [dovepress.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New analytical method for the study of metabolism of this compound in rats after oral administration by UPLC-TOF-MS following DNPH derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanism of this compound and novel nitrogen-containing metabolites (R)-Gentiandiol and (S)-Gentiandiol in treating non-alcoholic fatty liver disease in rats: an untargeted metabolomics study based on UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

The Ubiquitous Secoiridoid: A Deep Dive into Swertiamarin's Biodiversity within the Gentianaceae Family

A Technical Guide for Researchers and Drug Development Professionals

Swertiamarin, a prominent secoiridoid glycoside, is a key bioactive compound ubiquitously found throughout the Gentianaceae family.[1] This family of flowering plants, renowned for their characteristic bitterness, has a long history in traditional medicine across various cultures.[2] The therapeutic properties of many Gentianaceae species are largely attributed to their rich composition of iridoids and secoiridoids, with this compound being a principal component.[3] This technical guide provides an in-depth exploration of the biodiversity of this compound, offering a comprehensive overview of its distribution, quantitative analysis, and the experimental protocols crucial for its study.

Distribution and Quantitative Analysis of this compound

This compound has been identified in numerous genera within the Gentianaceae family, including Enicostemma, Gentiana, and Swertia.[4][5] Its concentration, however, varies significantly among different species and even within different parts of the same plant, influenced by factors such as geographical location and harvest time.[6][7] The compound is particularly abundant in Enicostemma littorale, making it a primary source for its isolation.[1][4]

For researchers and professionals in drug development, understanding the quantitative distribution of this compound is critical for identifying high-yielding plant sources and for the standardization of herbal formulations. The following table summarizes the this compound content in various species of the Gentianaceae family as reported in scientific literature.

| Genus | Species | Plant Part | This compound Content (mg/g of dry weight, unless otherwise specified) | Reference |

| Swertia | S. chirayita | Whole Plant | 256.98 (optimized 24h extraction) | [7] |

| Swertia | S. dilatata | Whole Plant | 0.16 ± 0.01 | [8] |

| Swertia | S. angustifolia | Whole Plant | 0.15 ± 0.008 | [8] |

| Swertia | S. paniculata | Whole Plant | 0.08 ± 0.001 | [8] |

| Swertia | S. nervosa | Whole Plant | 0.04 ± 0.002 | [8] |

| Swertia | S. racemosa | Whole Plant | 0.039 ± 0.003 | [8] |

| Swertia | S. ciliata | Whole Plant | 0.01 ± 0.002 | [8] |

| Gentiana | G. lutea | Leaves | 3.75 | [9] |

| Fagraea | F. fragrans | Leaf Extract | 25.9 ± 0.0001 (mg/g of extract) | [10] |

| Enicostemma | E. littorale | - | Yield of 9.85% w/w from extract | [11] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of this compound. This section details the key protocols for its extraction, isolation, and quantification.

Extraction of this compound

A common method for extracting this compound from plant material involves solvent extraction.

Protocol: Ultrasound-Assisted Extraction (UAE) from Gentiana lutea Leaves [9]

-

Sample Preparation: Air-dry the plant leaves at room temperature and grind them into a fine powder.

-

Solvent System: Prepare a 30% (v/v) aqueous ethanol solution.

-

Extraction Parameters:

-

Liquid-to-Solid Ratio: 30 mL of solvent per gram of dry plant material.

-

Extraction Time: 50 minutes.

-

Temperature: 62.7 °C.

-

-

Procedure:

-

Combine the powdered plant material and the solvent in a suitable vessel.

-

Place the vessel in an ultrasonic bath and maintain the specified temperature and time.

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting filtrate can be concentrated under vacuum for further analysis or isolation.

-

Isolation of this compound

Column chromatography is a widely used technique for the isolation of pure this compound from a crude extract.

Protocol: Isolation from Enicostemma littorale [4]

-

Initial Extraction:

-

Defat the powdered plant material (25 g) with petroleum ether.

-

Perform cold maceration of the defatted material with methanol (4 x 200 mL).

-

Concentrate the methanolic extract under vacuum to approximately 50 mL.

-

Precipitate the this compound by treating the concentrated extract with cold diethyl ether.

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel.

-

Dissolve a portion of the precipitate (3 g) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (0-18%), followed by pure ethyl acetate, and then a gradient of methanol in ethyl acetate (0-12%).

-

-

Fraction Collection and Analysis:

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: methanol: water (7.7:1.5:0.5).

-

Combine the fractions containing pure this compound and concentrate them to dryness.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound.

Protocol: RP-HPLC Quantification [12]

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., Zorbax SB C18, 4.6 mm × 250 mm, 5 µm).[13]

-

Mobile Phase: A gradient of methanol (A) and 0.1% phosphoric acid in water (B). A typical gradient could be: 0–4 min, 25% A; 4–10 min, 25–35% A; 10–20 min, 35–40% A.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25 °C.[13]

-

Detection Wavelength: 238 nm.[10]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard in methanol.

-

Create a series of standard solutions of known concentrations by diluting the stock solution to construct a calibration curve.

-

Prepare the sample extract by dissolving a known weight of the dried extract in methanol. Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

-

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in this compound research and its biological effects, the following diagrams are provided.

Caption: General experimental workflow for this compound research.

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and antidiabetic effects, by modulating various molecular targets.[4][14]

Caption: Key signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry, Pharmacology and Therapeutic Potential of this compound – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Swertiamarin: A Promising Secoiridoid Glycoside as a Lead Compound in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly isolated from plants of the Gentianaceae family, has emerged as a compelling lead compound in the field of drug discovery.[1][2] Traditionally utilized in Ayurvedic and other folk medicine systems for a variety of ailments, modern pharmacological studies have begun to unravel the scientific basis for its therapeutic potential.[1][3] This technical guide provides a comprehensive overview of this compound's pharmacological activities, underlying molecular mechanisms, and key experimental data to support its further development as a therapeutic agent.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a versatile candidate for addressing multiple disease states. Its multifaceted nature stems from its ability to modulate various signaling pathways implicated in the pathogenesis of numerous disorders.[3][4]

Anti-inflammatory and Anti-arthritic Effects